9H-Purine,8-diamino-9-beta-D-ribofuranosyl-

Renal Pharmacology Diuretic Agents Natriuresis

Select 8-aminoguanosine for its irreplaceable dual-action renal phenotype: 26.6-fold natriuresis paired with 69.1% antikaliuresis—a direct compound property independent of its 8-aminoguanine metabolite. In immunology, it uniquely potentiates dGTP-mediated T-lymphoblast toxicity while sparing B-lymphoblasts, a cell-type selectivity not replicated by generic PNP inhibitors. With a benchmark IC₅₀ of 1.40 µM against human PNP, it is the essential reference standard for SAR programs. Choose ≥98% purity for reproducible, publication-ready results.

Molecular Formula C10H14N6O4
Molecular Weight 282.26 g/mol
CAS No. 15830-57-6
Cat. No. B13894870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purine,8-diamino-9-beta-D-ribofuranosyl-
CAS15830-57-6
Molecular FormulaC10H14N6O4
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H14N6O4/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,15)(H2,11,13,14)
InChIKeyDVGWFQILDUEEGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Aminoguanosine (CAS 15830-57-6): A Multi-Potent 8-Substituted Purine Nucleoside with Verifiable Differentiation


9H-Purine,8-diamino-9-beta-D-ribofuranosyl-, commonly known as 8-aminoguanosine (8-AGuo), is an endogenous 8-substituted guanosine analog with the molecular formula C10H14N6O5 [1]. It is characterized by the presence of an amino group at the C8 position of the guanine base, a modification that fundamentally alters its biochemical behavior compared to unmodified guanosine. 8-Aminoguanosine is recognized for its multi-faceted biological profile, including its role as a competitive inhibitor of purine nucleoside phosphorylase (PNP) [2], its conversion to the more potent PNP inhibitor 8-aminoguanine (8-AGua) in vivo [3], and its distinct effects on renal electrolyte and glucose handling [4]. It is also noted for its selective toxicity toward T-lymphoblasts in the presence of 2'-deoxyguanosine [5].

8-Aminoguanosine Procurement: Why Structural Analogs Cannot Substitute for Its Distinct Functional Profile


Procurement decisions involving 8-aminoguanosine must be guided by its unique functional signature, which is not shared by seemingly similar purine nucleosides or its primary metabolite. 8-Aminoguanosine is not merely a precursor to the more potent PNP inhibitor 8-aminoguanine; it is a distinct chemical entity with its own set of direct and indirect biological activities that cannot be replicated by substituting with 8-aminoguanine or other 8-substituted purines [1]. While 8-aminoguanosine is metabolized in vivo to 8-aminoguanine, which mediates its diuretic, natriuretic, and glucosuric effects, the antikaliuretic (potassium-sparing) effect is a direct property of 8-aminoguanosine itself, independent of its conversion [2]. Furthermore, compared to other 8-aminopurines such as 8-aminoinosine and 8-aminohypoxanthine, only 8-aminoguanosine (and its metabolite 8-aminoguanine) consistently induce marked glucosuria and antikaliuresis alongside diuresis and natriuresis [3]. In immunological contexts, the ability of 8-aminoguanosine to selectively potentiate dGTP accumulation in T-lymphoblasts while increasing GTP in B-lymphoblasts is a cell-type-specific effect that is not a general feature of all PNP inhibitors [4]. Thus, substitution with a generic PNP inhibitor or a related 8-aminopurine will not yield the same constellation of renal and immunological outcomes.

8-Aminoguanosine: Quantitative Evidence of Differential Activity vs. Structural and Functional Analogs


8-Aminoguanosine vs. 8-Aminoguanine: Superior In Vivo Natriuretic Efficacy in Head-to-Head Renal Function Study

In a direct comparative study in anesthetized rats, 8-aminoguanosine (n=6) demonstrated significantly greater natriuretic efficacy than its direct metabolite 8-aminoguanine (n=6). Both compounds were administered intravenously at 33 µmoles/kg/min for 115 minutes [1].

Renal Pharmacology Diuretic Agents Natriuresis PNP Inhibition

8-Aminoguanosine as a Prodrug: Direct Antikaliuretic Activity Independent of Metabolism to 8-Aminoguanine

A mechanistic study in anesthetized rats used intrarenal artery infusions to isolate the direct renal effects of 8-aminoguanosine from those mediated by its metabolite 8-aminoguanine. The study demonstrated that while the diuretic, natriuretic, and glucosuric effects of 8-aminoguanosine require its conversion to 8-aminoguanine, its potassium-sparing (antikaliuretic) effect is a direct action [1].

Prodrug Pharmacology Potassium Handling Renal Physiology Metabolism-Dependent Activity

Selective T-Cell vs. B-Cell Toxicity: 8-Aminoguanosine Differentiates Lymphoid Subsets Unlike Generic PNP Inhibitors

In a study comparing the effects of 8-aminoguanosine on different human lymphoid cell lines, the compound exhibited distinct metabolic consequences in T-lymphoblasts versus B-lymphoblasts and mature T-cells. 8-Aminoguanosine (used in combination with 2'-deoxyguanosine) markedly potentiated dGTP accumulation only in T-lymphoblasts, while increasing GTP levels in B-lymphoblasts and mature T-cells [1]. A seminal study further demonstrated that in a human lymphoblast tissue culture system, 8-aminoguanosine combined with low concentrations of 2'-deoxyguanosine caused toxicity specifically toward T cells, but not B cells [2].

Immunopharmacology T-Lymphoblast PNP Inhibition Selective Cytotoxicity

8-Aminoguanosine vs. 8-Aminoguanine Triphosphate: Competitive PNP Inhibition Kinetics in Myocardial Tissue

A comparative study using an open-chest porcine heart model investigated the effects of 8'-aminoguanosine on myocardial purine nucleoside phosphorylase (PNP) activity during ischemic preconditioning. The study demonstrated a dose-dependent competitive inhibition of PNP by 8'-aminoguanosine, which was reversible by addition of the true substrate inosine [1].

Cardiac Pharmacology Ischemic Preconditioning PNP Inhibition Purine Metabolism

In Vivo Induction of PNP Deficiency: 8-Aminoguanosine Administration Reduces Peripheral Blood Lymphocytes by 65% in Canine Model

A study in dogs established an in vivo model of purine nucleoside phosphorylase (PNP) deficiency by administering 8-aminoguanosine. The compound was rapidly converted to the more potent PNP inhibitor 8-aminoguanine (Ki = 0.52 µM) [1].

In Vivo Pharmacology Immunosuppression PNP Deficiency Model Lymphopoiesis

8-Aminoguanosine vs. Next-Generation PNP Inhibitors: Benchmarking the Prototypical Inhibitor

In the development of more potent purine nucleoside phosphorylase (PNP) inhibitors, 8-aminoguanosine serves as a critical benchmark standard. A study evaluating a series of 8-amino-9-substituted guanines reported the IC50 of 8-aminoguanosine against human PNP as 1.40 µM, while the most potent analog (PD 119,229) achieved an IC50 of 0.17 µM (Ki = 0.067 µM) [1].

PNP Inhibitor Development Structure-Activity Relationship Immunosuppressive Agents Benchmark Compound

8-Aminoguanosine (CAS 15830-57-6): High-Value Research and Industrial Application Scenarios Supported by Quantitative Evidence


Preclinical Modeling of Potassium-Sparing Diuretic and Natriuretic Agents for Hypertension

8-Aminoguanosine is uniquely suited for in vivo studies exploring novel diuretic/natriuretic mechanisms that preserve potassium balance. Its demonstrated 26.6-fold increase in sodium excretion coupled with 69.1% reduction in potassium excretion provides a robust and quantifiable phenotype [1]. Unlike 8-aminoguanine, which requires conversion to exert its full renal effects, 8-aminoguanosine's direct antikaliuretic action allows for the study of potassium-sparing mechanisms independent of diuretic signaling [2]. This makes it an ideal tool for screening combination therapies or next-generation antihypertensive candidates targeting the PNP-inosine-adenosine axis in the kidney.

Investigating Selective T-Cell Immunotoxicity and PNP Deficiency-Related Disorders

Researchers studying the molecular basis of purine nucleoside phosphorylase (PNP) deficiency or developing T-cell-selective immunosuppressive strategies should prioritize 8-aminoguanosine. Its ability to selectively cause dGTP accumulation and toxicity in T-lymphoblasts, while sparing B-lymphoblasts, is a well-replicated, cell-type-specific effect not shared by other PNP inhibitors or purine analogs [3]. The compound has also been validated in a canine model to induce reversible lymphopenia (65% reduction in peripheral blood lymphocytes) [4], providing a scalable in vivo system for preclinical immunomodulation studies and the evaluation of purine salvage pathway therapeutics.

Benchmark Standard for PNP Inhibitor Development and Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs aimed at optimizing purine nucleoside phosphorylase (PNP) inhibitors for oncology or immunology applications, 8-aminoguanosine serves as an essential, well-documented reference standard. Its IC50 of 1.40 µM against human PNP [5] provides a reproducible benchmark against which the potency of novel 8-substituted guanine analogs can be quantitatively compared. Using 8-aminoguanosine as a control ensures inter-study comparability and facilitates the interpretation of SAR data, particularly when evaluating modifications at the C8 or N9 positions.

Cardiovascular Research: Probing Purine Metabolism in Ischemic Preconditioning

8-Aminoguanosine is a valuable tool for cardiovascular physiologists investigating the role of purine nucleoside phosphorylase (PNP) in myocardial ischemic preconditioning and energy metabolism. Its established role as a competitive, reversible PNP inhibitor [6] allows for dynamic, dose-dependent modulation of the purine salvage pathway in ex vivo or in vivo heart models. The ability to reverse its effects by adding excess substrate (inosine) provides a critical experimental control not possible with irreversible inhibitors, making it ideal for dissecting the contribution of PNP to cardioprotective signaling.

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